molecular formula C13H22O3Si B8033582 3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol

3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol

Cat. No.: B8033582
M. Wt: 254.40 g/mol
InChI Key: LIEJEYLFDVIGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol is a useful research compound. Its molecular formula is C13H22O3Si and its molecular weight is 254.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacokinetic Studies and Diagnosis

    This compound, as a tert-butyldimethylsilyl derivative, is used in pharmacokinetic studies of administered aromatic amino acids and for the diagnosis and follow-up of patients with functional tumors characterized by increased urinary excretion of metabolites originating from the metabolism of tyrosine and tryptophan (Muskiet, Stratingh, Stob, & Wolthers, 1981) (Muskiet et al., 1981).

  • Synthesis of Water-Soluble Polymethacrylates

    The compound is utilized in the anionic polymerization of novel tert-butyldimethylsilyl-protected oligo(ethylene glycol) methacrylates, leading to the synthesis of water-soluble polymethacrylates with specific molecular weights and narrow molecular weight distributions (Ishizone, Han, Okuyama, & Nakahama, 2003) (Ishizone et al., 2003).

  • Cleavage of Primary tert-Butyldimethylsilyl Ethers

    It's used in methods for the selective cleavage of primary tert-butyldimethylsilyl ethers, which is crucial in various organic synthesis processes (Sabitha, Syamala, & Yadav, 1999) (Sabitha et al., 1999).

  • Electrochemical Studies

    The compound has been studied for its role in electrochemical processes, particularly in the generation of phenoxyl radicals (Webster, 2003) (Webster, 2003).

  • Polymer Synthesis

    It's used in the anionic polymerizations of protected monomers, leading to the creation of well-defined polymers with specific molecular characteristics (Mori, Wakisaka, Hirao, & Nakahama, 1994) (Mori et al., 1994).

  • Synthesis of Bio-Based Functional Monomers

    The compound is utilized in the synthesis of bio-based poly(vinylguaiacol) and poly(vinylcatechol) with phenolic functions, contributing to the development of environmentally friendly materials (Takeshima, Satoh, & Kamigaito, 2017) (Takeshima et al., 2017).

  • Quantum Mechanical and Spectroscopic Studies

    The compound has been the subject of detailed quantum mechanical and spectroscopic studies, providing insights into its electronic and structural aspects (Saravanan & Balachandran, 2014) (Saravanan & Balachandran, 2014).

  • Antioxidant Activities in Human Tissues

    The compound has been measured in human tissues to assess the accumulation and effects of dietary antioxidants (Bianchi, Colivicchi, Della Corte, Valoti, Sgaragli, & Bechi, 1997) (Bianchi et al., 1997).

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9,14H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEJEYLFDVIGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol
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3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol
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3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol

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